molecular formula C13H15ClF3NO2 B1387985 (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217652-16-8

(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1387985
CAS RN: 1217652-16-8
M. Wt: 309.71 g/mol
InChI Key: SLRISWLRIUGLGO-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride (TFMBPCA-HCl) is an organic compound belonging to the class of pyrrolidine carboxylic acids. It is a white crystalline solid with a molecular weight of 519.52 g/mol and a melting point of 115-117°C. TFMBPCA-HCl has been used for a variety of scientific research applications, including biochemical and physiological studies. It has also been used as a reagent in organic synthesis.

Scientific Research Applications

(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has been used for a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of various compounds. It has also been used as an inhibitor of proteolytic enzymes and as a substrate for the synthesis of peptides. Additionally, (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has been used in biochemical and physiological studies to investigate the effects of various compounds on the body.

Mechanism Of Action

(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has been shown to act as an inhibitor of proteolytic enzymes. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the hydrolysis of peptide bonds. This prevents the breakdown of proteins, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of proteolytic enzymes by (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride can lead to a variety of biochemical and physiological effects. It has been shown to inhibit the breakdown of proteins, which can lead to an increase in the levels of circulating proteins. This can have beneficial effects on the body, such as improved muscle growth and tissue repair. Additionally, (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has been shown to inhibit the formation of atherosclerotic plaques, which can reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is a stable compound with a high melting point, making it suitable for use in a variety of experiments. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to the use of (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride in laboratory experiments. It is not soluble in water, so it must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. Additionally, it is not very soluble in organic solvents, so it may require the use of higher concentrations or longer reaction times to achieve desired yields.

Future Directions

There are several potential future directions for the use of (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride. It could be used in further research to investigate the effects of proteolytic enzyme inhibition on various physiological processes. Additionally, it could be used to develop new compounds for use in organic synthesis. Finally, it could be used as an inhibitor of proteolytic enzymes in pharmaceutical applications, such as the development of drugs for the treatment of cardiovascular disease.

properties

IUPAC Name

(2S)-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-1-3-9(7-10)8-12(11(18)19)5-2-6-17-12;/h1,3-4,7,17H,2,5-6,8H2,(H,18,19);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRISWLRIUGLGO-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661602
Record name 2-{[3-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1217652-16-8
Record name 2-{[3-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

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